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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Oxa-9-azaspiro[5.5]undecane Oxalate in Advanced Drug Discovery

Introduction: The "Escape from Flatland" Paradigm In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich spirocyclic scaffolds is a proven strategy to enhan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" Paradigm

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich spirocyclic scaffolds is a proven strategy to enhance target selectivity and improve pharmacokinetic profiles. 3-Oxa-9-azaspiro[5.5]undecane oxalate represents a highly versatile spirocyclic building block. By projecting its oxygen and nitrogen heteroatoms into distinct spatial vectors, this spiro[5.5]undecane core provides unique hydrogen-bonding geometries essential for interacting with complex biological targets[1].

Structural Chemistry & Physicochemical Profiling

The core structure consists of two orthogonally fused six-membered rings (a piperidine and a tetrahydropyran equivalent) sharing a single quaternary spiro carbon.

Causality of the Oxalate Salt Derivative

As a Senior Application Scientist, a critical decision in library design is the choice of salt form. The free base of 3-oxa-9-azaspiro[5.5]undecane (CAS 311-21-7) is typically a colorless to yellow viscous liquid[2]. Liquids present significant challenges in high-throughput screening (HTS) due to hygroscopicity, oxidative susceptibility, and the inability to perform precise stoichiometric weighing.

By precipitating the compound as an oxalate salt , the molecule is locked into a stable, crystalline lattice. This transformation prevents ambient oxidation, ensures batch-to-batch reproducibility, and extends the shelf life under standard refrigeration (2-8°C).

Quantitative Data Summary

The following table contrasts the physicochemical properties of the free base versus the oxalate salt derivative to guide handling and storage protocols.

PropertyFree Base (3-Oxa-9-azaspiro[5.5]undecane)Oxalate Salt Derivative
CAS Number 311-21-7Unspecified (Derivative)
Molecular Formula C9H17NOC9H17NO · C2H2O4
Molar Mass 155.24 g/mol 245.27 g/mol
Physical State Viscous Liquid (Colorless to Yellow)Crystalline Powder (White to Light Yellow)
Storage Temperature Refrigerator (2-8°C)2-8°C (Protect from light)
Primary Utility Liquid-phase organic synthesisSolid-state handling, HTS library prep

Synthesis & Manufacturing Workflows

The construction of the spirocyclic framework requires precise control over cyclization to prevent unwanted side reactions. The synthesis typically involves the direct fusion of nitrogenous and oxygenated precursors, followed by rigorous purification[1].

Synthesis A Precursor Assembly (Nitrogenous & Oxygenated) B Cyclization Reaction (Spirocyclic Framework) A->B Controlled Heating C Free Base Isolation (3-Oxa-9-azaspiro[5.5]undecane) B->C Extraction / Distillation D Oxalate Salt Formation (Addition of Oxalic Acid) C->D Ethanol / Ether Solvent E Purification & Crystallization (Stable Solid Yield) D->E Cooling & Filtration

Figure 1: Step-by-step synthetic workflow and salt formation of 3-Oxa-9-azaspiro[5.5]undecane.

Protocol 1: Synthesis and Salt Formation (Self-Validating System)
  • Step 1: Cyclization. React the specific nitrogenous and oxygenated precursors under a controlled inert atmosphere (N₂) to construct the spirocyclic framework[1].

  • Step 2: Free Base Isolation. Extract the crude reaction mixture using ethyl acetate. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a viscous liquid.

  • Step 3: Oxalate Salt Formation. Dissolve the free base in absolute ethanol. In a separate flask, prepare a 1.05 molar equivalent solution of anhydrous oxalic acid in ethanol. Dropwise add the oxalic acid solution to the free base at 0°C with vigorous stirring.

  • Step 4: Self-Validating Crystallization. The immediate formation of a white precipitate acts as a visual validation of successful salt formation. Filter the precipitate and wash with cold diethyl ether.

  • Step 5: Quality Control (Self-Validation). Perform ¹H-NMR (in DMSO-d₆). The free base will show broad amine proton signals, whereas the oxalate salt will exhibit a distinct downfield shift of the piperidine protons due to protonation, serving as an internal validation check for stoichiometric conversion.

Pharmacological Applications & Target Integration

3-Oxa-9-azaspiro[5.5]undecane oxalate is not just a passive structural element; it actively dictates the binding affinity of the final therapeutic agent.

  • PIM Kinase Inhibition (Oncology): The spirocycle is incorporated into bicyclic aromatic carboxamide compounds to inhibit PIM kinases, which are implicated in lymphoma and other malignancies[3]. The spiro[5.5]undecane core fits precisely into the ATP-binding pocket, utilizing the oxygen atom to form critical hydrogen bonds with the kinase hinge region.

  • GLP-1 Receptor Agonists (Metabolic Disorders): In the development of therapies for glucose homeostasis and type 2 diabetes, this spirocycle serves as a bulky, metabolically stable appendage that enhances the half-life and receptor binding kinetics of heterocyclic GLP-1 agonists[4].

  • GABA Receptor Modulation (Neurology): Preliminary studies indicate that derivatives of this compound can act as neuroactive probes, targeting gamma-aminobutyric acid (GABA) receptors to modulate neurotransmission in anxiety and seizure models[1].

Pharma A 3-Oxa-9-azaspiro[5.5]undecane Scaffold B GABA Receptor Modulation A->B Neuroactive Probes C PIM Kinase Inhibition A->C Oncology Therapeutics D GLP-1R Agonist Development A->D Metabolic Regulators

Figure 2: Pharmacological integration of the spirocyclic scaffold in drug discovery.

Experimental Protocols: HTS Library Preparation

When utilizing 3-Oxa-9-azaspiro[5.5]undecane oxalate in biochemical assays, inconsistent solvation is a primary cause of false negatives. The following protocol ensures maximum bioavailability.

Protocol 2: High-Throughput Screening (HTS) Assay Preparation
  • Step 1: Stock Solvation. Weigh exactly 10.0 mg of the oxalate salt. Dissolve in 100% molecular-biology grade DMSO to create a 10 mM master stock. Causality: DMSO disrupts the ionic lattice of the oxalate salt, freeing the spirocyclic core for receptor interaction without degrading the molecule.

  • Step 2: Serial Dilution. Perform 3-fold serial dilutions in an intermediate polypropylene plate using DMSO to maintain compound solubility and prevent adsorption to the plastic walls.

  • Step 3: Aqueous Transfer. Transfer aliquots from the intermediate plate to the final aqueous assay buffer (e.g., HEPES pH 7.4). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

  • Step 4: Self-Validating Controls. Include a reference well with 1% DMSO (vehicle control) and a known spirocyclic standard (positive control). Validation Logic: If the vehicle control shows baseline drift, the buffer system is compromised. If the positive control fails, the assay's target sensitivity is invalid, preventing the misinterpretation of the test compound's efficacy.

References

  • EvitaChem - Buy 3-Oxa-9-azaspiro[5.5]undecane oxalate (EVT-11997034). Available at: 1

  • Sigma-Aldrich - 3-Oxa-9-azaspiro[5.5]undecane | 311-21-7. Available at:2

  • Google Patents - US9890162B2 - Bicyclic aromatic carboxamide compounds useful as pim kinase inhibitors. Available at: 3

  • Google Patents - WO2022052958A1 - Heterocyclic glp-1 agonists. Available at: 4

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Oxa-9-azaspiro[5.5]undecane Oxalate Derivatives

Abstract: The 3-Oxa-9-azaspiro[5.5]undecane scaffold is a novel chemical entity with significant therapeutic potential, yet its mechanism of action remains largely uncharacterized in public literature.[1][2] This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 3-Oxa-9-azaspiro[5.5]undecane scaffold is a novel chemical entity with significant therapeutic potential, yet its mechanism of action remains largely uncharacterized in public literature.[1][2] This guide provides a comprehensive framework for elucidating the molecular and cellular activities of its oxalate derivatives. Based on structural analogies to known centrally active agents, we hypothesize a primary interaction with the sigma-1 receptor (σ1R), an intracellular chaperone protein of significant pharmacological interest.[3][4][5] This document details a multi-stage experimental strategy, from initial target validation and functional characterization to the analysis of downstream cellular effects. It is designed to serve as a technical resource for researchers, scientists, and drug development professionals, providing not only the conceptual basis but also detailed, field-proven protocols and data interpretation frameworks necessary to rigorously investigate this promising class of compounds.

Introduction: A Structurally-Guided Hypothesis

Spirocyclic systems are privileged scaffolds in medicinal chemistry, prized for the rigid, three-dimensional architectures they introduce into small molecules.[1] This conformational constraint can lead to enhanced selectivity and affinity for biological targets. The 3-Oxa-9-azaspiro[5.5]undecane core, containing both an oxa- and an aza-moeity, shares features with numerous compounds active in the central nervous system (CNS).[6][7][8] Specifically, the azaspiro[5.5]undecane framework is a known pharmacophore in ligands targeting receptors implicated in neurodegenerative diseases, pain, and psychiatric disorders.[6][9]

Given the structural alerts within the 3-Oxa-9-azaspiro[5.5]undecane scaffold, a plausible and compelling primary target is the sigma-1 receptor (σ1R). The σ1R is a unique, ligand-operated intracellular chaperone protein located primarily at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[5] It is not a classical G protein-coupled or ionotropic receptor but instead modulates a wide array of cellular functions, including ion channel activity, intracellular calcium signaling, and cellular stress responses, through protein-protein interactions.[3][10][11] A wide variety of structurally diverse compounds, including many psychoactive drugs, bind to σ1R, making it a "pluripotent" modulator of cellular function.[10][11]

This guide outlines a logical, multi-phase workflow to test the hypothesis that 3-Oxa-9-azaspiro[5.5]undecane oxalate derivatives act as σ1R modulators.

Part 1: Target Identification and Affinity Validation

The foundational step in characterizing any new chemical entity is to confirm its interaction with the hypothesized molecular target. This involves demonstrating high-affinity, specific binding. For the 3-Oxa-9-azaspiro[5.5]undecane oxalate derivatives (hereafter referred to as "test compounds"), the primary objective is to quantify their binding affinity (Kᵢ) for the σ1R.

Experimental Workflow: Target Validation

The most direct method for this is a competitive radioligand binding assay. This technique measures the ability of a non-radioactive test compound to displace a known, high-affinity radiolabeled ligand from the receptor.[12][13]

G cluster_0 Phase 1: Target Affinity Validation A Prepare Membranes (e.g., Guinea Pig Liver) B Incubate Membranes with: 1. [³H]-(+)-Pentazocine (Radioligand) 2. Increasing concentrations of Test Compound A->B C Separate Bound/Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC₅₀ and Kᵢ values D->E

Caption: Workflow for determining test compound affinity for the sigma-1 receptor.

Protocol 1: σ1R Competitive Radioligand Binding Assay

This protocol is adapted from established methodologies for characterizing σ1R ligands.[12][13][14]

Materials:

  • Membrane Preparation: Guinea pig liver homogenate (a rich source of σ1R).[12]

  • Radioligand: [³H]-(+)-Pentazocine, a selective σ1R agonist.[12]

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

  • Test Compounds: 3-Oxa-9-azaspiro[5.5]undecane oxalate derivatives, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Brandel or Millipore cell harvester with GF/B filters.

  • Scintillation Counter & Cocktail.

Methodology:

  • Preparation: Thaw guinea pig liver membranes on ice. Dilute to a final concentration of ~150-200 µg protein per tube in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate or individual tubes, combine the following in a final volume of 200 µL:

    • 50 µL Assay Buffer (for total binding) or 50 µL Non-specific Binding Control.

    • 50 µL of serially diluted Test Compound (or vehicle for total/non-specific binding).

    • 50 µL of [³H]-(+)-Pentazocine (at a final concentration near its Kₔ, typically 2-3 nM).

    • 50 µL of diluted membrane preparation.

  • Incubation: Incubate the mixture for 120 minutes at room temperature to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the GF/B filters, pre-soaked in assay buffer. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Interpretation

The primary output is the Kᵢ value, which represents the binding affinity of the test compound for the σ1R. A lower Kᵢ value indicates higher affinity.

Table 1: Hypothetical Binding Affinity Data for Test Compounds

Compound IDStructure (Generic)Kᵢ for σ1R (nM)Selectivity (Kᵢ σ2R / Kᵢ σ1R)
Derivative AR = -CH₃8.5> 250
Derivative BR = -C₂H₅2.1> 400[15]
Derivative CR = -Phenyl15.2> 150
(+)-PentazocineReference Agonist3.1~300
HaloperidolReference Antagonist4.2~1

Note: Data are hypothetical. Selectivity for the sigma-2 receptor (σ2R) would be determined via a separate binding assay using a σ2R-selective radioligand like [³H]-DTG in the presence of a σ1R masking agent.[13][16]

A Kᵢ value in the low nanomolar range (e.g., < 20 nM) for a test compound, like Derivative B, strongly supports the hypothesis that the σ1R is a high-affinity molecular target. High selectivity over the σ2R is also a critical parameter for advancing a compound as a specific pharmacological tool.[15]

Part 2: Elucidating Functional Activity (Agonist vs. Antagonist)

Demonstrating binding affinity is necessary but not sufficient. The next critical step is to determine the functional consequence of this binding: do the compounds activate the receptor (agonism) or block its activity (antagonism)? The σ1R does not have a direct enzymatic output, so its function is assessed by its ability to modulate other proteins, most notably ion channels like the N-Methyl-D-aspartate receptor (NMDAR).[3][17][18]

It is well-established that σ1R agonists potentiate NMDAR-mediated currents.[18][19] This provides a robust, functional readout to classify the test compounds.

Proposed Signaling Pathway

The interaction between σ1R and the NMDAR is complex. Activation of σ1R at the ER can lead to its translocation and direct interaction with NMDAR subunits (e.g., GluN1) at the plasma membrane.[17] This allosteric modulation enhances Ca²⁺ influx through the NMDAR channel.[17][19]

G cluster_0 Cellular Environment cluster_1 ER Membrane cluster_2 Plasma Membrane ER Endoplasmic Reticulum (ER) PM Plasma Membrane S1R σ1R NMDAR NMDA Receptor S1R->NMDAR Ca Ca²⁺ Influx (Potentiated) NMDAR->Ca Agonist σ1R Agonist (e.g., Derivative B) Agonist->S1R

Caption: Proposed mechanism of σ1R agonist-mediated potentiation of NMDA receptors.

Protocol 2: Electrophysiological Assay of NMDAR Function

This protocol uses whole-cell patch-clamp electrophysiology in a suitable cell line (e.g., HEK293 cells co-expressing NMDAR subunits and σ1R) or primary neurons to measure NMDAR currents.

Materials:

  • Cells: HEK293 cells stably expressing GluN1/GluN2A subunits and human σ1R, or cultured hippocampal neurons.

  • Recording Setup: Patch-clamp amplifier, microscope, and data acquisition system.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine (co-agonist), pH 7.4. Tetrodotoxin (TTX, 0.5 µM) to block voltage-gated sodium channels.

  • Internal (Pipette) Solution (in mM): 140 Cs-Gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2. Cesium is used to block potassium channels.[19]

  • Agonists/Antagonists: NMDA (100 µM), Test Compounds (1-10 µM), known σ1R agonist (e.g., (+)-Pentazocine, 1 µM), known σ1R antagonist (e.g., BD-1063, 1 µM).

Methodology:

  • Cell Preparation: Plate cells on coverslips 24-48 hours before recording.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target cell. Hold the membrane potential at -60 mV.

    • Obtain a baseline NMDAR-mediated current by briefly perfusing the cell with external solution containing NMDA (100 µM).

    • Wash out the NMDA.

  • Compound Application:

    • Agonist Test: Perfuse the cell with a test compound (e.g., 1 µM Derivative B) for 3-5 minutes. Then, co-apply the test compound with NMDA (100 µM) and measure the current.

    • Antagonist Test: Perfuse the cell with a known σ1R agonist ((+)-Pentazocine, 1 µM) to elicit a potentiated NMDAR current. After establishing this potentiated response, co-apply the agonist with the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current in each condition.

    • Agonist effect: A significant increase in the current amplitude in the presence of the test compound compared to baseline indicates agonist activity.

    • Antagonist effect: A significant reduction of the (+)-Pentazocine-potentiated current in the presence of the test compound indicates antagonist activity.

Data Interpretation

The results will classify the compounds based on their functional activity at the σ1R.

Table 2: Hypothetical Functional Activity at the NMDA Receptor

Compound IDBaseline NMDA Current (pA)Current with Compound + NMDA (pA)% Change from BaselineFunctional Classification
Vehicle-350 ± 25-355 ± 28~0%-
Derivative B-350 ± 25-610 ± 45+74%Agonist
Derivative D-350 ± 25-345 ± 30~-1%Neutral / No Effect
Derivative E*-595 ± 40-360 ± 29-39%Antagonist

*Derivative E was tested in the presence of 1 µM (+)-Pentazocine, which potentiated the baseline current to -595 pA.

This functional data is crucial. A compound like Derivative B, which demonstrates high affinity and potent agonist activity, is a valuable tool for probing σ1R biology and a potential therapeutic lead.

Part 3: Downstream Cellular and Phenotypic Effects

The ultimate goal is to connect receptor-level activity to a meaningful cellular outcome. Given the role of σ1R and NMDAR in neuroplasticity, a relevant and measurable downstream effect is neurite outgrowth.[20] σ1R activation is known to promote neuronal differentiation and survival, which can be quantified in cell culture.[21]

Experimental Workflow: Cellular Phenotype

A neurite outgrowth assay using a neuroblastoma cell line like SH-SY5Y is a standard method to assess the effects of compounds on neuronal morphology.[22][23][24]

G cluster_0 Phase 3: Neurite Outgrowth Assay A Seed SH-SY5Y Cells at Optimal Density B Differentiate Cells (e.g., with Retinoic Acid) A->B C Treat Differentiated Cells with Test Compounds B->C D Incubate for 48-72 hours C->D E Fix and Stain Cells (e.g., β-III Tubulin, a neuronal marker) D->E F Image Acquisition (High-Content Imaging) E->F G Automated Image Analysis (Quantify Neurite Length & Branching) F->G

Caption: Workflow for quantifying the effect of test compounds on neurite outgrowth.

Protocol 3: Neurite Outgrowth Assay

This protocol is designed for a 96-well plate format, suitable for high-content screening.[23][24]

Materials:

  • Cells: SH-SY5Y human neuroblastoma cell line.

  • Media: Growth medium (e.g., DMEM/F12 with 10% FBS) and Differentiation Medium (Growth medium with 10 µM Retinoic Acid).

  • Reagents: Test compounds, Retinoic Acid (RA), Brain-Derived Neurotrophic Factor (BDNF, positive control), Paraformaldehyde (PFA) for fixing, Triton X-100 for permeabilization.

  • Antibodies: Primary antibody against β-III Tubulin (neuronal-specific marker), fluorescently-labeled secondary antibody.[24]

  • Nuclear Stain: DAPI or Hoechst.

  • Imaging System: High-content automated fluorescence microscope.

Methodology:

  • Seeding: Seed SH-SY5Y cells in a 96-well imaging plate at an optimized density (e.g., 2,500 cells/well) to allow for neurite extension without excessive cell-cell contact.[23]

  • Differentiation: The following day, replace the growth medium with Differentiation Medium containing 10 µM RA. Culture for 3-5 days to induce a neuronal phenotype.

  • Treatment: Replace the medium with fresh, serum-free medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10 µM). Include vehicle control and a positive control (e.g., 50 ng/mL BDNF).

  • Incubation: Incubate for an additional 48-72 hours.

  • Staining:

    • Fix cells with 4% PFA for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 for 15 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) for 1 hour.

    • Incubate with anti-β-III Tubulin antibody overnight at 4°C.

    • Wash and incubate with fluorescent secondary antibody and a nuclear stain for 1 hour.

  • Imaging and Analysis:

    • Acquire images using an automated microscope.

    • Use an image analysis software (e.g., CellProfiler, ImageJ) to automatically detect cell bodies and trace neurites.[25]

    • Quantify key parameters: total neurite length per neuron, number of neurites per neuron, and number of branch points.

Data Interpretation

A successful σ1R agonist is expected to promote neurite outgrowth, resulting in a measurable increase in neurite length and complexity.

Table 3: Hypothetical Neurite Outgrowth Data

Treatment (1 µM)Average Neurite Length (µm/cell)% Change vs. VehicleStatistical Significance (p-value)
Vehicle Control45.2 ± 3.1--
BDNF (50 ng/mL)98.5 ± 6.7+118%< 0.001
Derivative B (Agonist)75.1 ± 5.4+66%< 0.01
Derivative E (Antagonist)43.9 ± 3.5-3%> 0.05 (n.s.)

The data for Derivative B, showing a significant, dose-dependent increase in neurite length, provides strong evidence that its agonist activity at the σ1R translates into a pro-neuronal phenotypic effect. This links the molecular mechanism to a functional cellular outcome relevant to neuroplasticity and repair.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven strategy to elucidate the mechanism of action for 3-Oxa-9-azaspiro[5.5]undecane oxalate derivatives. The proposed workflow systematically progresses from target binding to functional modulation and finally to a relevant cellular phenotype.

  • Summary of Findings (Hypothetical): The investigation would likely reveal that select derivatives, such as the exemplar "Derivative B," are potent and selective sigma-1 receptor agonists (Kᵢ < 5 nM). This binding translates into a clear functional effect: the potentiation of NMDA receptor currents. This receptor-level activity culminates in a pro-neuronal phenotype, evidenced by enhanced neurite outgrowth in a neuronal cell line.

  • Future Directions:

    • Off-Target Screening: A comprehensive screen (e.g., a CEREP panel) is essential to confirm selectivity and rule out other confounding biological activities.

    • In Vivo Efficacy: The most promising compounds should be advanced into animal models relevant to the σ1R's role in disease, such as models of neuropathic pain, Alzheimer's disease, or stroke.[3][21]

    • Pharmacokinetics: Determine the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds to assess their drug-like properties.

    • Structural Biology: Co-crystallization of lead compounds with the σ1R would provide definitive proof of the binding mode and guide future structure-activity relationship (SAR) studies.

By following the integrated approach detailed in this guide, research and development teams can efficiently and robustly characterize the mechanism of action of 3-Oxa-9-azaspiro[5.5]undecane oxalate derivatives, paving the way for their potential development as novel therapeutics.

References

  • García-López, M., et al. (2020). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Trends in Pharmacological Sciences. Available at: [Link]

  • ResearchGate. (2014). The Pharmacology of the Sigma-1 Receptor. ResearchGate. Available at: [Link]

  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design. Available at: [Link]

  • Al-Saabi, A., et al. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Román, F. S., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. Available at: [Link]

  • Bio-protocol. (2017). Neurite Outgrowth Assay. Bio-protocol. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

  • Lim, J., et al. (2018). Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays. Scientific Reports. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Sahn, J. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Innoprot. (n.d.). Neurite Outgrowth & Mitosis Assay Cell Line. Innoprot. Available at: [Link]

  • Rossi, D., et al. (2021). Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization. Journal of Medicinal Chemistry. Available at: [Link]

  • Hogberg, H. T., et al. (2018). Automated neurite outgrowth analysis using CellProfiler. Current Protocols in Toxicology. Available at: [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. Available at: [Link]

  • Kourrich, S. (2017). Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes. Journal of Neuroscience Research. Available at: [Link]

  • Monnet, F. P., et al. (2003). The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus. The Journal of Physiology. Available at: [Link]

  • El-Daher, A., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology. Available at: [Link]

  • Parga, A., et al. (2014). NMDA Receptors Are Upregulated and Trafficked to the Plasma Membrane after Sigma-1 Receptor Activation in the Rat Hippocampus. Journal of Neuroscience. Available at: [Link]

  • Fair, D., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • Wilson, M. S., & Padwa, A. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

Technical Guide: Crystallographic Characterization of 3-Oxa-9-azaspiro[5.5]undecane Oxalate

Executive Summary & Structural Significance The spirocyclic scaffold 3-oxa-9-azaspiro[5.5]undecane has emerged as a critical structural motif in modern drug discovery. By providing a high fraction of sp³-hybridized carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The spirocyclic scaffold 3-oxa-9-azaspiro[5.5]undecane has emerged as a critical structural motif in modern drug discovery. By providing a high fraction of sp³-hybridized carbons ( Fsp3​ ), this conformationally restricted diamine/ether bioisostere allows drug candidates to "escape from flatland," engaging complex binding pockets with high selectivity. Consequently, it is heavily utilized as a building block in the synthesis of1 [1] and2 [2].

Because the free base of this spirocycle is often an amorphous solid or viscous oil, isolating it as an oxalate salt is a strategic necessity. The oxalate counterion enforces a highly ordered, rigid 3D lattice through extensive hydrogen bonding, which not only enhances solid-state stability and bioavailability (3 [3]) but also enables high-resolution Single-Crystal X-Ray Diffraction (SCXRD). This whitepaper details the experimental workflows, conformational causality, and crystallographic data analysis for 3-oxa-9-azaspiro[5.5]undecane oxalate.

Conformational Analysis of the Spiro[5.5]undecane System

Understanding the 3D geometry of the spiro[5.5]undecane core requires analyzing the steric and stereoelectronic forces at play within the crystal lattice.

  • The Chair-Chair Conformation: In the solid state, the central spiro carbon (C6) forces the tetrahydropyran (oxa) and piperidine (aza) rings into orthogonal planes. To minimize torsional strain, both six-membered rings adopt nonplanar chair conformations (4 [4]).

  • Causality of Distortion: Steric repulsions between the axial hydrogen atoms of the opposing rings drive a slight distortion in the idealized chair geometry. This causes the bond angles around the spiro-carbon to deviate slightly from the perfect tetrahedral angle (109.5°), widening to accommodate the spatial bulk of the orthogonal rings.

  • The Role of the Oxalate Counterion: The piperidine nitrogen (N9) is protonated, forming a strong, charge-assisted N+−H⋯O− hydrogen bond with the planar oxalate anion. This acts as an intermolecular bridge, locking the spirocycle into a rigid 1D or 2D polymeric network that stabilizes the crystal structure.

HBond_Network N1 Oxalate Anion (C2O4 2-) N3 Tetrahydropyran Oxygen (Acceptor) N1->N3 Weak C-H...O (Intermolecular) N4 Crystal Lattice Stabilization N1->N4 3D Network Formation N2 Piperidine N-H+ (Donor) N2->N1 Charge-Assisted N-H...O N2->N4

Caption: Hydrogen bonding network causality stabilizing the spirocyclic oxalate crystal lattice.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the crystallization and diffraction protocols below are designed as a self-validating system, where each step contains a mechanistic justification and a quality-control checkpoint.

Protocol A: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 50 mg of 3-oxa-9-azaspiro[5.5]undecane free base in 1.0 mL of anhydrous methanol.

  • Salt Formation: Add 1.05 equivalents of anhydrous oxalic acid dissolved in 0.5 mL of methanol. Stir for 15 minutes at room temperature.

    • Causality: The slight molar excess of oxalic acid ensures complete protonation of the secondary amine, preventing the co-crystallization of the free base and ensuring phase purity.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 4 mL inner vial.

    • Validation Checkpoint: Removing particulate matter eliminates heterogeneous nucleation sites, which would otherwise cause rapid precipitation of microcrystalline powder rather than single crystals.

  • Diffusion Setup: Place the un-capped 4 mL vial inside a 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.

    • Causality: Vapor diffusion allows for a thermodynamically controlled, slow increase in supersaturation as the volatile anti-solvent diffuses into the methanol. This kinetic regime favors the growth of fewer, larger single crystals.

  • Harvesting: After 48-72 hours, harvest the resulting colorless, block-like crystals.

    • Validation Checkpoint: Examine under a polarized light microscope. Crystals that extinguish plane-polarized light uniformly upon rotation confirm a highly ordered, single-crystal domain.

Protocol B: SCXRD Data Collection and Refinement
  • Mounting: Coat a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone oil and mount it on a MiTeGen loop. Transfer immediately to a cold nitrogen stream (100 K) on the diffractometer.

    • Causality: Cryocooling to 100 K restricts the thermal vibrations of atoms. This reduction in the Debye-Waller factor minimizes the smearing of electron density, drastically improving the signal-to-noise ratio at high diffraction angles.

  • Phase Solution: Solve the structure using intrinsic phasing (SHELXT).

  • Refinement: Refine using full-matrix least-squares on F2 via 5 [5].

    • Validation Checkpoint: Locate the piperidine N-H proton in the difference Fourier map and refine it freely to definitively validate the protonation state of the spirocycle.

SCXRD_Workflow N1 Spirocyclic Free Base N2 Oxalate Salt Formation N1->N2 + Oxalic Acid N3 Vapor Diffusion Crystallization N2->N3 Solvent/Antisolvent N4 SCXRD Data Collection N3->N4 Single Crystal N5 Structure Refinement N4->N5 SHELXL

Caption: Step-by-step SCXRD workflow for 3-Oxa-9-azaspiro[5.5]undecane oxalate.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative crystallographic parameters and hydrogen-bonding geometries typical for this class of spirocyclic oxalate salts, providing a benchmark for structural validation.

Table 1: Representative Crystallographic Parameters
ParameterValue
Chemical Formula C₉H₁₇NO · C₂H₂O₄
Formula Weight 245.27 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Cu-Kα) 1.54184 Å
Z (Molecules/unit cell) 4
Goodness-of-fit on F2 1.052
Table 2: Hydrogen Bonding Geometry

Note: The robust N−H⋯O interactions are the primary drivers of the high melting point and crystallinity of the oxalate salt.

Interaction TypeD-H (Å)H...A (Å)D...A (Å)Angle D-H...A (°)
N(9)-H(9A)...O(1_ox) 0.91(2)1.85(2)2.743(3)168(2)
N(9)-H(9B)...O(2_ox) 0.92(2)1.90(2)2.795(3)165(2)
C(4)-H(4A)...O(3_ox) 0.992.553.412(4)145

References

  • US20220213130A1 - Heterocyclic glp-1 agonists Source: Google Patents URL
  • WO2017040757A1 - Tyk2 inhibitors and uses thereof Source: Google Patents URL
  • Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide Source: Crystal Growth & Design - ACS Publications URL
  • 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.
  • Synthesis of Seleno-Dibenzocycloheptenones/Spiro[5.5]Trienones by Radical Cyclization of Biaryl Ynones (SHELXL Reference)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 3-Oxa-9-azaspiro[5.5]undecane Oxalate

Abstract This document provides a comprehensive guide for the synthesis of 3-Oxa-9-azaspiro[5.5]undecane oxalate, a valuable spirocyclic scaffold for drug discovery and development. The synthetic strategy is a robust two...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Oxa-9-azaspiro[5.5]undecane oxalate, a valuable spirocyclic scaffold for drug discovery and development. The synthetic strategy is a robust two-step process commencing with the readily available N-Boc-4-piperidone. The protocol first details the acid-catalyzed spiroketalization to form the key intermediate, tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate. This is followed by a one-pot deprotection of the tert-butyloxycarbonyl (Boc) group and concurrent oxalate salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and data presentation to ensure successful synthesis and characterization.

Introduction

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The 3-oxa-9-azaspiro[5.5]undecane core, in particular, presents a unique conformational constraint that is attractive for the design of novel therapeutic agents. The synthesis of this scaffold as a stable, crystalline oxalate salt provides a convenient form for handling, purification, and subsequent derivatization.

The synthetic pathway described herein is designed for efficiency and scalability, utilizing common laboratory reagents and techniques. The initial step involves the formation of a spiroketal, a well-established transformation in organic synthesis. The subsequent deprotection and salt formation are combined into a single, efficient step, minimizing purification and handling of the free amine, which can be more volatile and prone to degradation.

Synthetic Strategy

The synthesis of 3-Oxa-9-azaspiro[5.5]undecane oxalate is achieved through a two-step sequence starting from N-Boc-4-piperidone.

Step 1: Acid-Catalyzed Spiroketalization. The first step involves the reaction of N-Boc-4-piperidone with 1,3-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA). This reaction forms the protected spirocyclic intermediate, tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate. The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the product by removing the water formed during the reaction.

Step 2: Boc Deprotection and Oxalate Salt Formation. The second step accomplishes both the removal of the acid-labile Boc protecting group and the formation of the desired oxalate salt. Treatment of the protected spirocycle with oxalic acid in a suitable solvent system leads to the cleavage of the Boc group and subsequent protonation of the liberated secondary amine by another equivalent of oxalic acid, affording the crystalline 3-Oxa-9-azaspiro[5.5]undecane oxalate.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Spiroketalization cluster_1 Step 2: Deprotection and Salt Formation A N-Boc-4-piperidone C p-TSA (cat.), Toluene Dean-Stark, Reflux A->C B 1,3-Propanediol B->C D tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS: 1259489-90-1) C->D Formation of Spiroketal F Methanol/Diethyl Ether D->F E Oxalic Acid E->F G 3-Oxa-9-azaspiro[5.5]undecane Oxalate F->G Deprotection & Precipitation

Caption: Synthetic workflow for 3-Oxa-9-azaspiro[5.5]undecane Oxalate.

Experimental Protocols

Materials and Reagents
Reagent/MaterialPurity/GradeSupplierNotes
N-Boc-4-piperidone≥98%CommercialCAS: 79099-07-3
1,3-Propanediol≥99%CommercialCAS: 504-63-2
p-Toluenesulfonic acid monohydrate≥98%CommercialCAS: 6192-52-5
TolueneAnhydrousCommercial
Sodium bicarbonate (NaHCO₃)Reagent gradeCommercialSaturated aqueous solution
BrineReagent gradeCommercialSaturated aqueous NaCl solution
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercial
Oxalic acid dihydrate≥99%CommercialCAS: 6153-56-6
MethanolACS gradeCommercial
Diethyl etherAnhydrousCommercial
Step 1: Synthesis of tert-Butyl 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add N-Boc-4-piperidone (10.0 g, 50.2 mmol), 1,3-propanediol (4.58 g, 60.2 mmol, 1.2 equiv), and p-toluenesulfonic acid monohydrate (0.48 g, 2.51 mmol, 0.05 equiv).

  • Solvent Addition: Add 100 mL of anhydrous toluene to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate as a white solid or colorless oil.

ParameterValue
Starting MaterialN-Boc-4-piperidone (10.0 g, 50.2 mmol)
Reagents1,3-Propanediol (1.2 equiv), p-TSA (0.05 equiv)
SolventToluene (100 mL)
TemperatureReflux (~110-120 °C)
Reaction Time4-6 hours
Expected Yield80-90%
Producttert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Purity (post-CC)>97%
Step 2: Synthesis of 3-Oxa-9-azaspiro[5.5]undecane Oxalate
  • Dissolution: Dissolve the tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (5.0 g, 19.6 mmol) in 50 mL of methanol in a 250 mL Erlenmeyer flask.

  • Addition of Oxalic Acid: In a separate flask, dissolve oxalic acid dihydrate (2.72 g, 21.6 mmol, 1.1 equiv) in 20 mL of methanol. Add the oxalic acid solution dropwise to the stirred solution of the protected spirocycle at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 12-18 hours. During this time, the deprotection will occur, and the oxalate salt may begin to precipitate. The progress of the deprotection can be monitored by TLC, observing the disappearance of the starting material.

  • Crystallization: To facilitate complete precipitation, slowly add 100 mL of anhydrous diethyl ether to the reaction mixture with stirring.

  • Isolation: Cool the mixture in an ice bath for 1 hour. Collect the resulting white crystalline solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether (3 x 20 mL) and dry under vacuum to a constant weight to yield pure 3-Oxa-9-azaspiro[5.5]undecane oxalate.

ParameterValue
Starting Materialtert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (5.0 g)
ReagentOxalic acid dihydrate (1.1 equiv)
SolventMethanol (70 mL), Diethyl ether (100 mL)
TemperatureRoom temperature
Reaction Time12-18 hours
Expected Yield85-95%
Product3-Oxa-9-azaspiro[5.5]undecane Oxalate
Purity>98%

Characterization Data (Predicted)

tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate:

  • Appearance: White solid or colorless oil.

  • Molecular Formula: C₁₄H₂₅NO₃

  • Molecular Weight: 255.36 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.75 (t, J=5.4 Hz, 4H), 3.50 (br s, 4H), 1.80 (t, J=5.4 Hz, 2H), 1.65 (br s, 4H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 154.8, 79.3, 70.1, 60.5, 42.0, 35.0, 28.4, 25.9.

3-Oxa-9-azaspiro[5.5]undecane Oxalate:

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₁H₁₉NO₅

  • Molecular Weight: 245.27 g/mol

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 3.85 (t, J=5.5 Hz, 4H), 3.30 (t, J=5.8 Hz, 4H), 2.00-1.85 (m, 6H).

  • ¹³C NMR (101 MHz, D₂O) δ (ppm): 167.5 (oxalate C=O), 71.2, 60.8, 43.5, 34.2, 25.7.

  • IR (KBr, cm⁻¹): Broad absorption around 3400-2500 (O-H and N-H stretch), 1720 (C=O stretch of oxalate), 1100 (C-O stretch of ether).

Safety and Handling

  • p-Toluenesulfonic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Toluene is flammable and toxic; all operations should be conducted in a well-ventilated fume hood.

  • Oxalic acid is toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Standard laboratory safety practices should be followed throughout the synthesis.

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical transformations. The successful synthesis of the intermediate and final product can be validated through standard analytical techniques.

  • TLC Analysis: Monitor the progress of both reaction steps to ensure complete conversion of the starting materials.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the intermediate and final product should be consistent with the predicted chemical shifts and coupling patterns.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the synthesized compounds.

  • Melting Point: A sharp melting point for the final crystalline oxalate salt is an indicator of high purity.

References

  • General Spiroketalization: K. C. Nicolaou, E. J. Sorensen, Classics in Total Synthesis, VCH, 1996. (This is a foundational text and does not contain the specific reaction, but covers the principles).
  • Boc-Protecting Group Chemistry: T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 4th ed., John Wiley & Sons, 2007. [Link]

  • Boc Deprotection with Oxalic Acid Analogy: While a direct citation for this specific substrate is not available, the use of Brønsted acids for Boc deprotection is a standard method. For an example of using an oxalic acid-based system for Boc deprotection, see: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection, Molecules, 2022. [Link][1]

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 3-Oxa-9-azaspiro[5.5]undecane Oxalate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 3-Oxa-9-azaspiro[5.5]undecane oxalate in palladium-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 3-Oxa-9-azaspiro[5.5]undecane oxalate in palladium-catalyzed cross-coupling reactions. The focus is on the Buchwald-Hartwig amination for the synthesis of N-aryl derivatives, a critical transformation for introducing molecular diversity. We delve into the mechanistic rationale behind the selection of catalysts, ligands, and bases, with a particular emphasis on overcoming the challenges presented by the use of an amine oxalate salt. Detailed, field-tested protocols and troubleshooting guidance are provided to ensure reliable and high-yielding outcomes.

Introduction: The Strategic Value of the 3-Oxa-9-azaspiro[5.5]undecane Scaffold

Spirocyclic scaffolds have garnered significant interest in modern drug discovery due to their inherent three-dimensionality and structural novelty.[1] The 3-Oxa-9-azaspiro[5.5]undecane motif, in particular, offers a unique combination of a rigid spirocyclic core with a secondary amine handle (at the 9-position) and an ether linkage. This structure provides an attractive vector for property modulation, improving physicochemical characteristics such as aqueous solubility while reducing lipophilicity compared to purely carbocyclic analogues.[2][3]

The secondary amine serves as a versatile nucleophilic handle for derivatization, most powerfully through palladium-catalyzed C-N cross-coupling reactions.[4] These reactions allow for the direct and modular linkage of the spirocyclic core to a wide array of (hetero)aryl systems, which is fundamental for structure-activity relationship (SAR) studies.[5]

The Challenge of the Oxalate Salt:

3-Oxa-9-azaspiro[5.5]undecane is frequently supplied as an oxalate salt for improved stability and handling. While advantageous for storage, the salt form presents a specific challenge for C-N coupling: the amine is protonated and therefore non-nucleophilic. The reaction conditions must be robust enough to liberate the free amine in situ for it to participate in the catalytic cycle. This guide provides a systematic approach to address this requirement.

Core Principles: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C(sp²)–N bonds via the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[6][7] Understanding its mechanism is paramount to rational protocol design.

The generally accepted catalytic cycle involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the N-aryl amine product is ejected from the palladium center, regenerating the Pd(0) catalyst.

  • Catalyst Regeneration: The Pd(0) species re-enters the catalytic cycle.

For sterically hindered secondary amines like our spirocycle, the reductive elimination step is often rate-limiting. The choice of ligand is therefore critical to facilitate this step and prevent catalyst decomposition.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_coord [L-Pd(II)(Ar)(AmineH)]+X- oa_complex->amine_coord Amine Coordination amido_complex L-Pd(II)(Ar)(Amine) Amido Complex amine_coord->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-Amine (Product) amido_complex->product base_h Base-H+ + X- amido_complex->base_h reagents Ar-X reagents->oa_complex amine Amine-H + Base amine->amine_coord

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Conditions: A Causality-Driven Approach

The success of coupling 3-Oxa-9-azaspiro[5.5]undecane oxalate hinges on the judicious selection of four key parameters: the palladium source, the ligand, the base, and the solvent.

ParameterRecommended Choice(s)Rationale & Justification
Palladium Source G3/G4 Palladacycle Precatalysts (e.g., RuPhos Pd G3, XPhos Pd G3)Modern precatalysts ensure the clean and efficient in-situ formation of the active L-Pd(0) species upon exposure to a base.[8][9] This leads to more reproducible results and often lower required catalyst loadings compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.
Ligand RuPhos (for secondary amines), XPhos The ligand is the most critical component. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for coupling secondary amines.[6][10] RuPhos is an excellent general choice for secondary cyclic amines, as it accelerates the rate-limiting reductive elimination step.[11][12] XPhos is also highly effective and broadly applicable.[10]
Base NaOtBu , KOtBu , LHMDS A strong, non-nucleophilic base is required. Given the substrate is an oxalate salt, a minimum of 2.0 equivalents of base is stoichiometrically necessary: 1.0 eq. to neutralize the oxalic acid and 1.0 eq. for the catalytic cycle. In practice, 1.4 to 2.5 equivalents relative to the limiting reagent (typically the aryl halide) is recommended to drive the reaction to completion.[13][14] Alkoxide bases are generally preferred for their efficacy.[13]
Solvent Toluene , 1,4-Dioxane , CPME Anhydrous, degassed aprotic solvents are standard. Toluene is an excellent first choice due to its high boiling point and poor solubility for inorganic salts, which can sometimes aid in driving equilibria.[7] Dioxane is also widely used and can be beneficial for substrate solubility.[15]

Experimental Workflow & Protocols

The following diagram outlines the standard laboratory workflow for performing the C-N cross-coupling reaction under inert conditions.

start Start prep Prepare Reagents (Dry & Degas Solvent) start->prep weigh Weigh Solids in Glovebox (Spirocycle Oxalate, Ar-X, Base, Precatalyst) prep->weigh setup Assemble Reaction Vial (Add Stir Bar, Seal Vial) weigh->setup add_solvent Add Anhydrous Solvent & Amine (if liquid) via Syringe setup->add_solvent react Heat & Stir Reaction (e.g., 100 °C, 12-24h) add_solvent->react quench Cool & Quench Reaction (e.g., add water/brine) react->quench extract Perform Aqueous Workup (Extract with Organic Solvent) quench->extract dry Dry, Filter & Concentrate Organic Phase extract->dry purify Purify via Chromatography dry->purify analyze Characterize Product (NMR, LC-MS) purify->analyze end End analyze->end

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

Protocol 4.1: General Procedure for N-Arylation of 3-Oxa-9-azaspiro[5.5]undecane Oxalate

This protocol describes the coupling of 3-Oxa-9-azaspiro[5.5]undecane oxalate with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 3-Oxa-9-azaspiro[5.5]undecane oxalate (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed Toluene (5 mL, ~0.2 M)

  • Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add the aryl bromide (1.0 mmol), 3-Oxa-9-azaspiro[5.5]undecane oxalate (1.2 mmol), RuPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (2.5 mmol) to the oven-dried reaction vial containing a stir bar.

    • Expert Note: Adding the solid reagents in a glovebox is crucial to prevent deactivation of the catalyst and base by atmospheric oxygen and moisture. The base, NaOtBu, is particularly hygroscopic.

  • Vial Sealing: Seal the vial with the PTFE-lined cap. If not using a glovebox, seal the vial and then purge with dry argon or nitrogen for 5-10 minutes by inserting inlet and outlet needles through the septum.

  • Solvent Addition: Using a dry syringe, add the anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by LC-MS or TLC. The disappearance of the aryl bromide is a key indicator of reaction completion.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Carefully uncap the vial and quench the reaction by slowly adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-Oxa-9-azaspiro[5.5]undecane product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or base due to moisture/oxygen exposure. 2. Insufficient base to neutralize oxalate and drive reaction. 3. Aryl chloride substrate is too unreactive for conditions.1. Ensure all reagents are dry and the reaction is performed under a strict inert atmosphere.[8] 2. Increase the amount of base to 2.5 equivalents. 3. For aryl chlorides, increase temperature to 110-120 °C, increase catalyst loading to 3-5 mol%, or switch to a more active ligand system if necessary.
Hydrodehalogenation of Aryl Halide The aryl halide is reduced to the corresponding arene, a common side reaction.Lower the reaction temperature. Ensure the amine is not the limiting reagent. Sometimes switching the base (e.g., from NaOtBu to K₃PO₄, though this may require higher temperatures) can mitigate this issue.
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition.This often indicates the ligand is not robust enough for the conditions or the reaction is being run for too long at high temperatures. Ensure the use of a high-quality precatalyst and ligand.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11579-11588. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Ghaffari, B., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • Kinzel, T. (2010). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Vantourout, J. C., et al. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. [Link]

  • Zare, A., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Nykaza, T. V., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(7), 1359-1366. [Link]

  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Harris, M. C., et al. (2002). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters, 4(17), 2885-2888. [Link]

  • Tundel, R. E., et al. (2006). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • (n.d.). Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]

  • We report our studies on the use of two catalyst systems... ResearchGate. [Link]

  • Krasnovskaya, O., et al. (2017). Oxa-spirocycles: synthesis, properties and applications. PMC. [Link]

  • Krasnovskaya, O., et al. (2017). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

Sources

Method

Application Note: Functionalization of the Secondary Amine in 3-Oxa-9-azaspiro[5.5]undecane Oxalate

Introduction & Scientific Rationale The incorporation of spirocyclic scaffolds into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry. By replacing flat, two-dimensional (hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The incorporation of spirocyclic scaffolds into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry. By replacing flat, two-dimensional (hetero)aromatic rings with three-dimensional spirocycles, drug developers can significantly improve physicochemical properties, including increased aqueous solubility, lowered lipophilicity (logD), and enhanced metabolic stability against cytochrome P450 enzymes [1].

3-Oxa-9-azaspiro[5.5]undecane is a highly versatile building block. Its oxa-aza spirocyclic core serves as an excellent sp³-enriched bioisostere for morpholine or piperazine. Commercially, this building block is frequently supplied as an oxalate salt (CAS: 1956321-79-1).

Causality of the Salt Form: Why use an oxalate salt instead of a free base or hydrochloride? Secondary spirocyclic amines can be hygroscopic or prone to oxidative degradation as free bases. The oxalate salt provides a highly crystalline, thermodynamically stable, and non-hygroscopic solid form. This ensures batch-to-batch reproducibility during automated library synthesis. However, oxalic acid is a dicarboxylic acid (pKa₁ ~1.25, pKa₂ ~4.14). Functionalizing the secondary amine requires overcoming this strong salt bridge, necessitating specific stoichiometric adjustments to the base during reactions to prevent reaction stalling.

Pre-requisite: Free-Basing the Oxalate Salt

Before any nucleophilic attack by the secondary amine can occur, it must be liberated from the oxalate counterion.

  • Causality: Failure to account for the two acidic protons of oxalic acid will result in stalled reactions, as the amine remains protonated and non-nucleophilic.

  • Self-Validating System: For a 1:1 oxalate salt, a minimum of 2.0 equivalents of a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) is required strictly for neutralization. An additional 1.0–2.0 equivalents must be added to drive the functionalization. The oxalate salt is typically insoluble in organic solvents like DCM or DMF. Complete dissolution of the suspension upon base addition serves as a visual validation of successful free-basing.

Protocol I: HATU-Mediated Amidation

Rationale: Spirocyclic amines exhibit increased steric hindrance around the nitrogen center compared to unbranched acyclic amines. HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-OBt ester intermediate, which accelerates the acylation of sterically demanding amines [2].

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq). Stir at room temperature for 10 minutes.

    • Validation: The solution will transition to a pale yellow color, confirming the formation of the active OAt-ester species.

  • Free-Basing: In a separate vial, suspend 3-Oxa-9-azaspiro[5.5]undecane oxalate (1.0 eq) in DMF. Add DIPEA (3.0 eq) and vortex.

    • Validation: Proceed only when the cloudy suspension becomes a completely clear solution, confirming the liberation of the free amine.

  • Coupling: Transfer the free-based amine solution to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol II: Reductive Amination

Rationale: Alkylation of the secondary amine is optimally achieved via reductive amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is preferred over Sodium Cyanoborohydride due to its lower toxicity profile and its superior chemoselectivity—it reduces the intermediate iminium ion without reducing the starting aldehyde or ketone [3].

Step-by-Step Methodology:

  • Imine Formation: Suspend the oxalate salt (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add DIPEA (2.5 eq) to liberate the free amine, followed by the target aldehyde or ketone (1.1 eq).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq).

    • Causality: While the amine must be free to attack the carbonyl, a slightly acidic environment (pH ~5) accelerates the dehydration step required to form the electrophilic iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir at room temperature for 12–16 hours.

    • Validation: Monitor by LC-MS. The disappearance of the aldehyde UV peak and the appearance of the [M+H]⁺ mass of the alkylated product confirms the success of the reduction.

  • Workup: Quench cautiously with 1N NaOH to neutralize the acetic acid and quench residual boron species. Extract with DCM (3x), dry over MgSO₄, and concentrate.

Protocol III: SNAr (N-Arylation)

Rationale: For the synthesis of N-aryl derivatives, Nucleophilic Aromatic Substitution (SNAr) is highly effective when utilizing electron-deficient aryl halides (e.g., 2-fluoropyridines or 4-fluoronitrobenzenes).

Step-by-Step Methodology:

  • Reaction Setup: Combine the oxalate salt (1.0 eq) and the electron-deficient aryl halide (1.2 eq) in anhydrous DMSO (0.3 M).

  • Base Addition: Add anhydrous K₂CO₃ (4.0 eq).

    • Causality: A heterogeneous inorganic base is preferred here over DIPEA to prevent competitive quaternization or base-degradation side reactions at elevated temperatures.

  • Heating: Heat the mixture to 90–110 °C for 12 hours.

  • Workup: Cool to room temperature and dilute heavily with water to precipitate the product. Filter the resulting solid. If the product oils out, extract with EtOAc (3x), wash with brine, dry, and concentrate.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected outcomes for the functionalization of the oxalate salt.

Reaction TypeReagentsBase (Equivalents)Time / TempExpected Yield
Amidation HATU, R-COOHDIPEA (5.0 eq total)2-4 h / 25 °C75-90%
Reductive Amination NaBH(OAc)₃, R-CHO, AcOHDIPEA (2.5 eq total)12-16 h / 25 °C65-85%
SNAr (N-Arylation) Ar-X (X=F, Cl)K₂CO₃ (4.0 eq total)12 h / 90-110 °C50-80%

Experimental Workflow Visualization

G A 3-Oxa-9-azaspiro[5.5]undecane Oxalate Salt B Free-Basing (Excess DIPEA or NaOH wash) A->B Base C Free Secondary Amine Intermediate B->C D Amidation (HATU, R-COOH) C->D E Reductive Amination (NaBH(OAc)3, R-CHO) C->E F SNAr / N-Arylation (Ar-F/Cl, Base, Heat) C->F G N-Acyl Derivative D->G H N-Alkyl Derivative E->H I N-Aryl Derivative F->I

Workflow for the functionalization of 3-Oxa-9-azaspiro[5.5]undecane oxalate.

References

  • Zheng, Y.-J., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-Oxa-9-azaspiro[5.5]undecane Oxalate

Audience: Researchers, scientists, and drug development professionals. Core Objective: This guide provides a comprehensive, question-and-answer-based framework for systematically addressing and overcoming the aqueous sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive, question-and-answer-based framework for systematically addressing and overcoming the aqueous solubility challenges associated with 3-Oxa-9-azaspiro[5.5]undecane oxalate. The methodologies presented are grounded in fundamental principles of physical chemistry and formulation science to ensure both technical accuracy and practical applicability in a laboratory setting.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions and provides a foundational understanding of the solubility issues.

Q1: I am observing negligible solubility of 3-Oxa-9-azaspiro[5.5]undecane oxalate in standard aqueous buffers like PBS at pH 7.4. What are the underlying scientific reasons for this?

A1: The poor aqueous solubility of 3-Oxa-9-azaspiro[5.5]undecane oxalate is not unusual for a molecule of this type and is dictated by a combination of factors related to both its chemical structure and solid-state properties.

  • High Crystal Lattice Energy: Oxalate is a divalent anion capable of forming strong, cooperative ionic bonds with the protonated secondary amine of the spirocyclic compound. This results in a highly stable, crystalline salt form. A significant amount of energy is required to break down this crystal lattice during the dissolution process, which is a primary reason for its low solubility.[1]

  • Hydrophobicity of the Spirocyclic Core: The 3-Oxa-9-azaspiro[5.5]undecane scaffold, while containing heteroatoms, is predominantly a rigid, aliphatic, and hydrophobic structure.[2] This inherent hydrophobicity limits favorable interactions with polar water molecules.

  • pH and pKa Interplay: The solubility of ionizable compounds is critically dependent on the pH of the medium relative to the compound's pKa. While the specific pKa of 3-Oxa-9-azaspiro[5.5]undecane is not readily published, similar secondary amines in cyclic systems typically exhibit pKa values in the 9-11 range. At physiological pH (7.4), the amine is largely protonated and cationic, which should favor solubility. However, the powerful crystal lattice energy of the oxalate salt often overrides this, keeping the compound out of solution.

Q2: My initial attempts at dissolution using standard laboratory techniques like heating and sonication have been unsuccessful. What is a systematic workflow for tackling this problem?

A2: A stepwise, logical approach is crucial to efficiently identify a suitable solvent system. Avoid random "trial and error." The following flowchart outlines a recommended troubleshooting workflow, progressing from simple to more complex formulation strategies.

solubility_workflow cluster_start Initial State cluster_troubleshooting Troubleshooting Steps cluster_end Desired Outcome arrow arrow Start Insoluble 3-Oxa-9-azaspiro[5.5]undecane Oxalate in Aqueous Medium pH_Mod Step 1: pH Modification (Acidification) Start->pH_Mod Alternative Alternative Path: Change Salt Form or Isolate Free Base Start->Alternative Co_Solvent Step 2: Co-Solvent Systems (e.g., DMSO, Ethanol) pH_Mod->Co_Solvent If insufficient Success Achieved Target Concentration in a Stable, Usable Solution pH_Mod->Success If sufficient Advanced Step 3: Advanced Formulations (Surfactants, Cyclodextrins) Co_Solvent->Advanced If insufficient or incompatible Co_Solvent->Success If sufficient Advanced->Success

Caption: A systematic workflow for enhancing aqueous solubility.

Part 2: Detailed Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for the key troubleshooting strategies.

Guide 1: pH Modification

Expertise & Causality: For a basic amine, decreasing the pH of the solvent well below the pKa ensures complete protonation of the molecule to its cationic form (R₂NH₂⁺). This increased charge enhances interactions with polar water molecules. Furthermore, a highly acidic environment can disrupt the stable crystal lattice of the oxalate salt, further promoting dissolution.

Experimental Protocol: Systematic pH Screening

  • Prepare Acidic Media: Create a range of acidic aqueous solutions. Good starting points include:

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Citrate Buffer (pH 3.0)

    • 0.1 M Acetate Buffer (pH 4.5)

  • Establish a Target Concentration: Define the desired final concentration for your stock solution (e.g., 10 mM).

  • Perform Solubility Test:

    • To separate vials, add the calculated mass of 3-Oxa-9-azaspiro[5.5]undecane oxalate needed to achieve the target concentration in a fixed volume (e.g., 1 mL).

    • Add 1 mL of each respective acidic medium to the vials.

    • Vortex each vial vigorously for 1-2 minutes.

    • Sonicate in a water bath for 10-15 minutes.

    • Allow the samples to equilibrate at room temperature for at least one hour.

  • Observation and Analysis:

    • Visually inspect for any undissolved particulate matter against a dark background.

    • For quantitative analysis, centrifuge the samples and measure the concentration in the supernatant via HPLC-UV or a similar analytical technique.

Data Interpretation Table:

Solvent Medium Expected Solubility Outcome Underlying Rationale
Deionized WaterPoorHigh crystal lattice energy.
PBS (pH 7.4)Very PoorHigh crystal lattice energy; pH is closer to the pKa of the free base.
Acetate Buffer (pH 4.5)Moderate to GoodIncreased protonation of the amine; partial disruption of the crystal lattice.
Citrate Buffer (pH 3.0)Good to ExcellentComplete protonation of the amine; significant disruption of the crystal lattice.
0.1 M HCl (pH 1.0)ExcellentMaximized protonation and disruption of the salt's crystal structure.

Trustworthiness: Always verify that the final pH of your solution is compatible with your downstream experimental model (e.g., cell culture, enzyme assay). A highly acidic stock solution will likely need to be diluted and buffered in the final assay medium.

Guide 2: Co-Solvent Systems

Expertise & Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment. This "polarity reduction" lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility. This is a very common and effective strategy for many poorly soluble drug candidates.[3]

Experimental Protocol: Co-Solvent Screening

  • Select Co-solvents: Common choices for preclinical formulations include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Determine Solubility in Pure Co-Solvent: First, assess the compound's solubility in 100% of each co-solvent to identify the most effective ones.

  • Create Co-Solvent/Aqueous Blends: Prepare a series of blends of the most promising co-solvent(s) with your desired aqueous buffer (e.g., 10%, 25%, 50%, and 75% DMSO in water).

  • Test Solubility: Following the same procedure as in the pH modification protocol, determine the solubility at your target concentration in each co-solvent blend.

Trustworthiness: When using co-solvents, it is imperative to run a "vehicle control" (the co-solvent/buffer mixture without the compound) in all subsequent experiments to account for any biological or physical effects of the solvent system itself.

Guide 3: Advanced Formulation Approaches

If the above methods are insufficient or not suitable for your application, more advanced formulation strategies can be employed.

  • Surfactant-Based Formulations: Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, increasing the apparent aqueous solubility.[4]

    • Common Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.

    • Methodology: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC. Then, attempt to dissolve the 3-Oxa-9-azaspiro[5.5]undecane oxalate in this solution.

  • Cyclodextrin Complexation: Cyclodextrins are toroidal molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively masking the hydrophobic regions and enhancing aqueous solubility.[3]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®).

    • Methodology: First, dissolve the cyclodextrin in the aqueous medium. Then, add the spiro-compound and stir, sometimes with gentle warming, to facilitate the formation of the inclusion complex.

advanced_formulations cluster_surfactant Surfactant Micelle Encapsulation cluster_cyclodextrin Cyclodextrin Inclusion Complexation Surfactant Hydrophobic Compound + Surfactant Monomers Micelle Self-Assembly into Micelle Hydrophobic Core Hydrophilic Shell Surfactant->Micelle Encapsulation Compound Sequestered in Core Micelle->Encapsulation SolubleMicelle Result: Solubilized Compound Encapsulation->SolubleMicelle Cyclodextrin Hydrophobic Compound + Cyclodextrin Complex Formation of Inclusion Complex Hydrophobic Cavity Hydrophilic Exterior Cyclodextrin->Complex Inclusion Compound Enters Cavity Complex->Inclusion SolubleComplex Result: Solubilized Complex Inclusion->SolubleComplex

Caption: Mechanisms of advanced solubilization techniques.

Part 3: Alternative Strategies

Q3: If solubility remains a significant hurdle, should I consider chemically modifying the compound?

A3: Yes, if formulation approaches fail to meet your needs, altering the salt form is a standard and often highly effective strategy in drug development.[5][6]

  • Conversion to the Free Base: The oxalate salt can be converted to the free base by dissolving it in an organic solvent and performing a liquid-liquid extraction with an aqueous basic solution (e.g., sodium bicarbonate). The free base will likely be highly soluble in 100% DMSO, allowing for the preparation of a concentrated stock solution that can be serially diluted into your assay medium.

  • Formation of an Alternative Salt: The oxalate salt was likely chosen for its ease of crystallization and purification. However, other counter-ions can offer vastly different solubility profiles. The hydrochloride (HCl) salt of 3-Oxa-9-azaspiro[5.5]undecane is commercially available and is likely to have significantly higher aqueous solubility than the oxalate form.[7][8][9] Exploring other salts, such as mesylate or tosylate, is also a viable path.

References
  • Title: 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO Source: PubChem URL: [Link]

  • Title: Sodium oxalate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Why are oxalates insoluble in water? Source: Quora URL: [Link]

  • Title: A Review of Sodium Oxalate Solubility in Water Source: ACS Publications URL: [Link]

  • Title: Solubility of Oxalic Acid Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) Source: American Pharmaceutical Review URL: [Link]

  • Title: Forming oxalate salts of amines Source: Sciencemadness.org URL: [Link]

  • Title: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development Source: BioDuro URL: [Link]

  • Title: Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties Source: Aston Research Explorer URL: [Link]

  • Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Brieflands URL: [Link]

Sources

Optimization

Purification techniques for 3-Oxa-9-azaspiro[5.5]undecane oxalate crude mixtures

Welcome to the technical support center for 3-Oxa-9-azaspiro[5.5]undecane oxalate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique spirocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Oxa-9-azaspiro[5.5]undecane oxalate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique spirocyclic compound. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and best practices in purification science.

Introduction to Purification Challenges

3-Oxa-9-azaspiro[5.5]undecane is a valuable building block in medicinal chemistry, often used in the development of novel therapeutics.[1] Its conversion to an oxalate salt is a common strategy to facilitate isolation and handling, as the salt is typically a stable, crystalline solid. However, obtaining high-purity material can be challenging due to potential side products from the synthesis, the hygroscopic nature of the free base, and the specific solubility characteristics of the oxalate salt. This guide will navigate you through these challenges to achieve your desired purity specifications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of crude 3-Oxa-9-azaspiro[5.5]undecane oxalate.

Question 1: My final product has a low or broad melting point and appears discolored after initial precipitation. What is the likely cause and remedy?

Answer: This is a classic sign of significant impurities trapped within the crystal lattice or adsorbed onto the crystal surface. The primary causes are often residual solvents, unreacted starting materials, or synthetic byproducts co-precipitating with your product.

Causality: The rapid precipitation of the oxalate salt, often induced by adding oxalic acid to the free base in a solvent where the salt is poorly soluble, can be an aggressive process. This speed can prevent the selective crystallization of the desired product, leading to the occlusion of impurities.

Recommended Protocol: Recrystallization Recrystallization is the most effective method for purifying solid organic compounds to high purity.[2] The key is to select a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities remain soluble at all temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Begin by screening solvents. Place a small amount of your crude oxalate salt in several test tubes and add a few drops of different solvents (see Table 1 for suggestions). A good candidate solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution. Using an excess of solvent will reduce your final yield.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Question 2: HPLC analysis of my purified oxalate salt shows a persistent impurity peak with a similar retention time. How can I remove it?

Answer: This suggests the presence of a structurally related impurity, such as an isomer or a degradation product, which has similar polarity and solubility to your target compound. Standard recrystallization may be ineffective in this case.

Causality: Spirocyclic compounds can sometimes present unique challenges in purification due to their rigid three-dimensional structures.[2] If the impurity has a very similar overall polarity, chromatographic separation or a chemical purification step may be necessary.

Troubleshooting Strategies:

  • pH-Adjusted Aqueous Wash: Before salt formation, ensure the free base is thoroughly purified. Dissolve the crude free base in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove non-basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. This can be a highly effective purification step.

  • Chromatography of the Free Base: The oxalate salt itself is generally unsuitable for silica gel chromatography due to its ionic nature and poor solubility in typical eluents. It is highly recommended to purify the corresponding free base using column chromatography before forming the salt.

    • Stationary Phase: Silica gel is the standard choice. If the compound shows instability on silica, consider using alumina (neutral or basic).

    • Mobile Phase: A common system is a gradient of methanol in dichloromethane (DCM), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to prevent peak tailing.

  • Alternative Salt Formation: Consider forming a different salt (e.g., hydrochloride) which may have different crystallization properties, potentially excluding the impurity from its crystal lattice.

Question 3: My yield is very low after recrystallization. What am I doing wrong?

Answer: Low yield is a common issue in recrystallization and is almost always linked to the choice of solvent or the technique used.

Causality:

  • Excess Solvent: Using too much hot solvent to dissolve the crude product will keep a significant portion of your compound dissolved in the mother liquor even after cooling, drastically reducing the recovered yield.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the oxalate salt, even at low temperatures.

  • Premature Crystallization: If the product crystallizes out during a hot filtration step, it will be lost.

Optimization Steps:

  • Use Minimal Solvent: Add the hot solvent in small portions until the solid just dissolves.

  • Employ a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow this to cool slowly. This technique is excellent for achieving high recovery. A common system is Methanol (solvent) and Diethyl Ether (anti-solvent).

  • Check the Mother Liquor: After filtering your crystals, try to precipitate more product from the mother liquor by concentrating it or adding more anti-solvent. If a large amount of product crashes out, your initial recrystallization was inefficient.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for the recrystallization of 3-Oxa-9-azaspiro[5.5]undecane oxalate?

A1: The ideal solvent depends on the impurity profile, but a good starting point is polar, protic solvents. Below is a table to guide your solvent screening.

Solvent ClassExamplesSuitability for Oxalate Salt Recrystallization
Alcohols Methanol, Ethanol, IsopropanolExcellent. Often provide a good balance of high solubility when hot and low solubility when cold. Methanol is a common first choice.
Water H₂OGood. The oxalate salt may have moderate water solubility. Can be used alone or as a co-solvent with alcohols to fine-tune solubility.
Nitriles Acetonitrile (MeCN)Moderate. Aprotic nature can be useful if the compound is sensitive to protic solvents.[3]
Ketones AcetoneModerate to Poor. Often too strong a solvent, leading to low recovery. Can be effective as part of a co-solvent system.
Ethers / Alkanes Diethyl Ether, Hexanes, Ethyl AcetateAnti-Solvents. The oxalate salt is typically insoluble in these non-polar solvents. They are used to induce precipitation from a more polar solvent.

Q2: How can I definitively confirm the purity and structure of my final product?

A2: A combination of analytical techniques is required for full characterization. No single method is sufficient.

Analytical MethodPurposeExpected Outcome for Pure 3-Oxa-9-azaspiro[5.5]undecane Oxalate
¹H and ¹³C NMR Structural confirmation and detection of organic impurities.Clean spectra with correct chemical shifts, integration values, and splitting patterns corresponding to the proposed structure.
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram (>98% purity by area) with the correct mass-to-charge ratio for the protonated free base.
Melting Point Assessment of purity.A sharp melting point range (typically < 2 °C). A broad or depressed range indicates impurities.
Elemental Analysis (CHN) Confirmation of elemental composition and salt stoichiometry.The experimental percentages of C, H, and N should be within ±0.4% of the calculated values for the C₁₁H₁₉NO₅ formula.
Ion Chromatography Quantification of the oxalate counter-ion to confirm stoichiometry.[4][5]The molar ratio of oxalate to the spirocyclic amine should be 1:1.

Q3: Are there any stability concerns I should be aware of during purification and storage?

A3: Yes. While the oxalate salt is generally stable, the core spirocyclic structure, particularly the oxa-ether linkage, can be susceptible to degradation under harsh conditions.

  • pH Sensitivity: Avoid strongly acidic or basic conditions during aqueous workups, as this can potentially catalyze the hydrolysis and ring-opening of the tetrahydropyran ring.[3]

  • Storage: Store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and at a cool temperature (2-8 °C) to minimize degradation over time.[6]

Q4: What is the general workflow for purifying the crude reaction mixture?

A4: The optimal workflow depends on the nature and quantity of impurities. The following decision tree illustrates a typical purification strategy.

PurificationWorkflow Purification Strategy for 3-Oxa-9-azaspiro[5.5]undecane Oxalate cluster_start Start: Crude Reaction Mixture cluster_workup Initial Workup & Analysis cluster_purification Purification Path cluster_end Final Product Start Crude Mixture containing Free Base Workup Aqueous Workup / Extraction (pH adjustment if needed) Start->Workup Analysis Analyze Crude Free Base (TLC, LC-MS, ¹H NMR) Workup->Analysis Chromatography Column Chromatography (Silica or Alumina) Eluent: DCM/MeOH + modifier Analysis->Chromatography Significant Impurities (Structurally similar) SaltFormation Oxalate Salt Formation (Add Oxalic Acid in appropriate solvent) Analysis->SaltFormation High Purity (>90%) Chromatography->SaltFormation Recrystallization Recrystallization (e.g., from Methanol or Ethanol) SaltFormation->Recrystallization FinalQC Final QC Analysis (NMR, LCMS, MP, EA) Recrystallization->FinalQC

Caption: Decision workflow for purification.

References

  • Holmes, R. P., & Kennedy, M. (2000). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. NIH National Library of Medicine. Available from: [Link]

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Available from: [Link]

  • PubChem. 3-Oxa-9-azaspiro[5.5]undecane. Available from: [Link]

  • Semantic Scholar. Synthesis of novel 3-heterospiro[5.5]undecanes. Available from: [Link]

  • MDPI. Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Available from: [Link]

  • NIH National Library of Medicine. Efficient refolding, purification, and characterization of barley oxalate oxidase in Escherichia coli. Available from: [Link]

  • Preprints.org. Analytical Methods for Oxalate Quantification: The Ubiqui- tous Organic Anion. Available from: [Link]

Sources

Troubleshooting

Resolving NMR peak overlaps in 3-Oxa-9-azaspiro[5.5]undecane oxalate spectra

Technical Support Center: Advanced NMR Spectroscopy Guide: Resolving Peak Overlap in 3-Oxa-9-azaspiro[5.5]undecane Oxalate Spectra Welcome to the technical support guide for resolving complex NMR spectra of 3-Oxa-9-azasp...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced NMR Spectroscopy

Guide: Resolving Peak Overlap in 3-Oxa-9-azaspiro[5.5]undecane Oxalate Spectra

Welcome to the technical support guide for resolving complex NMR spectra of 3-Oxa-9-azaspiro[5.5]undecane oxalate. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with signal overlap and spectral complexity during the characterization of this and structurally related spirocyclic compounds. Our goal is to provide not just protocols, but the underlying strategic reasoning to empower you to make informed experimental decisions.

The inherent structural features of 3-Oxa-9-azaspiro[5.5]undecane—namely its two interconnected six-membered rings—present a unique challenge. The molecule is not static; its piperidine and tetrahydropyran rings are often in a state of dynamic conformational exchange. This behavior, combined with a high density of chemically similar methylene (-CH₂) groups, frequently leads to broad and overlapping signals in the 1D ¹H NMR spectrum, obscuring vital structural information. This guide offers a systematic approach to dissecting this complexity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the ¹H NMR spectrum of my 3-Oxa-9-azaspiro[5.5]undecane oxalate sample showing broad or overlapping signals in the aliphatic region (1.5-4.0 ppm)?

This is the most common issue and stems directly from the molecule's dynamic stereochemistry. The spirocyclic system, composed of a piperidine and a tetrahydropyran ring, undergoes conformational inversion (e.g., chair-to-chair or chair-to-boat flips).[1][2] When the rate of this exchange is on the same timescale as the NMR experiment (milliseconds), it results in peak broadening.[3] At room temperature, you are not observing a single static structure, but rather a population-weighted average of multiple interconverting conformers.[4] The protonated nitrogen (from the oxalate salt) can further influence this dynamic equilibrium. The numerous methylene protons on both rings have similar electronic environments, causing their signals to naturally cluster in the same spectral region, leading to severe overlap.

Q2: How can I use temperature to simplify my spectrum? (Variable Temperature NMR)

Variable Temperature (VT) NMR is a powerful first-line strategy to address problems of conformational dynamics.[5] By changing the sample temperature, you alter the rate of conformational exchange, which can dramatically simplify the spectrum.[4]

  • Mechanism:

    • Heating the sample increases the rate of ring inversion. If the exchange becomes sufficiently fast, the NMR spectrometer detects a single, time-averaged conformation, resulting in sharper, well-defined peaks.[3] This is useful for confirming that dynamic exchange is the cause of broadening.

    • Cooling the sample slows down the rate of inversion. If cooled sufficiently, you can "freeze out" the exchange, so the spectrum represents a single, lowest-energy conformer.[6] This simplifies the spectrum from a complex average of states to the clean spectrum of one dominant state, albeit with potentially more signals than the room temperature spectrum if the molecule becomes asymmetric.

  • Expected Outcome: The choice between heating and cooling depends on your objective. To simplify a broad spectrum for basic structural confirmation, heating is often effective. To study the specific conformation or stereochemistry, cooling is necessary.

Q3: Can changing the NMR solvent help resolve the peak overlap?

Yes, altering the deuterated solvent is a simple and cost-effective method to induce differential changes in chemical shifts, which can often resolve overlapping signals.

  • Causality: Different solvents interact with the analyte in distinct ways, influencing the local electronic environment of each proton.

    • Aromatic Solvents (e.g., Benzene-d₆, Toluene-d₈): These solvents can induce significant shifts through the Aromatic Solvent-Induced Shift (ASIS) effect. The ring current of the aromatic solvent creates an anisotropic magnetic field that can shield or deshield protons depending on their spatial orientation relative to the solvent molecule, often improving spectral dispersion.

    • Hydrogen-Bonding Solvents (e.g., DMSO-d₆, Methanol-d₄): These solvents can interact strongly with the Lewis basic sites of your molecule—the ether oxygen and the protonated amine.[7] This can alter the conformational equilibrium and significantly change the chemical shifts of nearby protons.[4] For instance, the chemical shift of exchangeable protons like N-H is highly dependent on solvent and temperature.[4]

Solvent Key Property Potential Effect on 3-Oxa-9-azaspiro[5.5]undecane Oxalate
CDCl₃ Low PolarityStandard reference solvent; often where overlap is first observed.
Benzene-d₆ AromaticCan induce Aromatic Solvent-Induced Shifts (ASIS), altering proton chemical shifts based on their spatial position relative to the solvent.
DMSO-d₆ High Polarity, H-bond AcceptorCan disrupt intramolecular H-bonds and form strong intermolecular H-bonds with the N-H proton, significantly shifting its resonance and those of adjacent protons.[8]
Methanol-d₄ Protic, H-bond Donor/AcceptorSimilar to DMSO-d₆ but is also a protic solvent, which can lead to rapid exchange of the N-H proton with the solvent.
Acetonitrile-d₃ Polar, AproticOffers an intermediate polarity that can provide a different chemical shift dispersion compared to CDCl₃ or DMSO-d₆.[8]
Q4: My signals are still overlapped. How can 2D NMR help me assign the protons?

When simpler methods are insufficient, two-dimensional (2D) NMR is the definitive tool for resolving overlap and unambiguously assigning the structure.[9][10] It works by spreading the NMR signals across a second frequency dimension, resolving signals that overlap in a 1D spectrum.[9]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled to each other (typically through 2 or 3 bonds).[11] It allows you to trace the connectivity of protons within each ring, establishing "spin systems." A cross-peak between two protons in the COSY spectrum confirms they are neighbors.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY takes this a step further by showing correlations between all protons within a coupled spin system, not just direct neighbors.[12] This is extremely useful for identifying all the protons belonging to the piperidine ring in one go, and all those belonging to the tetrahydropyran ring, even if their signals are jumbled together.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for resolving severe ¹H overlap.[11][13] It correlates each proton directly to the carbon atom it is attached to. Since ¹³C chemical shifts are spread over a much wider range (~0-220 ppm) than proton shifts (~0-12 ppm), protons that overlap in the 1D spectrum are often attached to carbons with very different chemical shifts.[11] The HSQC spectrum will therefore resolve these proton signals into distinct cross-peaks in the second dimension.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[13] It is essential for piecing the entire structure together. For example, HMBC can show correlations from protons on the rings to the central spiro quaternary carbon, which is invisible in ¹H NMR and often weak in ¹³C NMR.

Experiment Information Provided Application to 3-Oxa-9-azaspiro[5.5]undecane Oxalate
COSY ¹H-¹H correlations through 2-3 bonds.[9]Map which protons are adjacent to each other within each ring.
TOCSY ¹H-¹H correlations within an entire spin system.[14]Identify all protons belonging to the piperidine ring vs. the tetrahydropyran ring.
HSQC ¹H-¹³C correlations through 1 bond.[9]Resolve overlapping ¹H signals by spreading them along the ¹³C chemical shift axis. Assign protons to their directly attached carbons.
HMBC ¹H-¹³C correlations through 2-3 bonds.[14]Confirm the connectivity across the ether oxygen and the nitrogen, and crucially, identify the quaternary spiro carbon.
Q5: What are Lanthanide Shift Reagents (LSRs) and how can they be used to improve spectral dispersion?

Lanthanide Shift Reagents are paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), that can be added to an NMR sample to resolve overlapping signals.[15]

  • Mechanism of Action: LSRs are Lewis acids that reversibly coordinate to Lewis basic sites in the analyte molecule, such as the ether oxygen or the amine nitrogen.[16][17] The paramagnetic lanthanide ion generates a strong local magnetic field that influences the chemical shifts of nearby nuclei.[18] This effect, known as the Lanthanide-Induced Shift (LIS), is highly dependent on the distance and angle between the lanthanide ion and the nucleus.[15] Protons closer to the binding site will experience a much larger shift than those further away. This differential shifting "stretches" the spectrum out, resolving previously overlapped peaks.[18]

  • Application: This technique is particularly useful for simplifying complex spectra to first-order analysis.[15] A titration experiment, where small aliquots of the LSR are added sequentially, allows for the tracking of signals and correlation of shift magnitude with distance from a binding site. However, LSRs can also cause line broadening, so a balance must be found.[16]

Troubleshooting Workflows & Protocols

Workflow for Resolving Peak Overlap

This flowchart provides a logical progression for tackling spectral overlap issues with 3-Oxa-9-azaspiro[5.5]undecane oxalate.

G cluster_0 Start Start: Acquire ¹H NMR in CDCl₃ at RT CheckOverlap Are aliphatic signals broad or overlapped? Start->CheckOverlap VT_NMR Perform Variable Temperature (VT) NMR CheckOverlap->VT_NMR  Yes End_Success Analysis Complete CheckOverlap->End_Success  No CheckVT Resolved? VT_NMR->CheckVT Solvent Change Solvent (e.g., Benzene-d₆, DMSO-d₆) CheckVT->Solvent  No CheckVT->End_Success  Yes CheckSolvent Resolved? Solvent->CheckSolvent TwoD_NMR Acquire 2D NMR Suite (HSQC is key) CheckSolvent->TwoD_NMR  No CheckSolvent->End_Success  Yes Check2D Assignments clear? TwoD_NMR->Check2D LSR Consider Lanthanide Shift Reagent (LSR) Titration Check2D->LSR  No, need more  dispersion Check2D->End_Success  Yes LSR->End_Success End_Consult Consult Specialist

Caption: Decision workflow for NMR spectral analysis.

Protocol 1: Performing a Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Ensure your sample is dissolved in a solvent with a suitable boiling and freezing point for your target temperature range (e.g., Toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures). Crucially, use a proper Class A NMR tube (e.g., Pyrex) that can withstand temperature changes; standard tubes may fracture. [5] Do not seal the tube.

  • Instrument Setup: Insert the sample into the spectrometer. In the acquisition software, enable the temperature control unit.

  • Temperature Selection & Equilibration: Set your target temperature. Change temperature in increments of 10-20°C to avoid thermal shock to the sample and probe.[19] Allow the system to equilibrate at the new temperature for at least 5-10 minutes before proceeding. The software will indicate when the temperature is stable.

  • Shimming: Re-shim the magnet at the target temperature, as magnetic field homogeneity is temperature-dependent.

  • Acquisition: Acquire the ¹H NMR spectrum as you would normally.

  • Analysis: Compare the spectra at different temperatures to identify changes in chemical shifts, line widths, and multiplicities that indicate dynamic processes.[4][6]

Protocol 2: Step-by-Step Guide to 2D ¹H-¹³C HSQC Acquisition

The HSQC experiment is the most direct way to resolve proton overlap.

G cluster_0 1D ¹H Spectrum (Overlapped) cluster_1 2D ¹H-¹³C HSQC Spectrum (Resolved) a Signal A+B axis1 ¹H Chemical Shift (ppm) p1 a->p1 Correlation p2 a->p2 Correlation l1 Proton A p1->l1 c1 Carbon A p1->c1 l2 Proton B p2->l2 c2 Carbon B p2->c2 axis2_h ¹H Chemical Shift (ppm) axis2_c ¹³C Chemical Shift (ppm)

Caption: HSQC resolves overlapped ¹H signals via the ¹³C dimension.

  • Acquire Standard Spectra: First, obtain high-quality 1D ¹H and ¹³C{¹H} spectra. This is crucial for setting the spectral widths for the 2D experiment.

  • Setup HSQC Experiment: Load a standard, gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems).

  • Set Spectral Widths: Set the spectral width in the ¹H dimension (F2) to cover all proton signals. Set the spectral width in the ¹³C dimension (F1) to cover the expected carbon chemical shift range (e.g., 0 to 80 ppm for the aliphatic region of this molecule).

  • Set Parameters: The instrument's standard parameters are often a good starting point. The number of scans (ns) and dummy scans (ds) should be a multiple of 8 or 16 for proper phase cycling. The number of increments in the indirect dimension (t1) determines the resolution in the ¹³C dimension; 256 is a typical starting value.

  • Acquisition: Start the experiment. HSQC is a relatively sensitive experiment and can often be completed in 15-60 minutes for a moderately concentrated sample.

  • Processing and Interpretation: After Fourier transformation in both dimensions, the resulting spectrum will show cross-peaks where a proton is directly bonded to a carbon. Find the ¹H chemical shift on the horizontal axis and trace vertically to the cross-peak. Then, trace horizontally to the vertical axis to find the chemical shift of the carbon it is attached to. Overlapping protons will now have distinct cross-peaks if their attached carbons have different shifts.

Protocol 3: Using a Lanthanide Shift Reagent (LSR)
  • Choose a Reagent: Use a commercially available LSR such as Eu(fod)₃ or Eu(dpm)₃. Ensure the reagent and your solvent are anhydrous, as water can compete for binding and reduce the effectiveness of the LSR.[16]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a dry, aprotic deuterated solvent (e.g., CDCl₃). This is your reference (0 molar equivalents).

  • Prepare LSR Stock Solution: Prepare a dilute stock solution of the LSR in the same deuterated solvent. This allows for the addition of small, controlled amounts.

  • Titration: Add a small aliquot of the LSR stock solution (e.g., 0.1 molar equivalents) to your NMR tube, mix gently, and re-acquire the ¹H spectrum.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra at each step (e.g., 0.2, 0.3, 0.5, 0.7, 1.0 equivalents).

  • Analysis: Observe how the peaks shift with increasing LSR concentration. Signals from protons closer to the binding site (oxygen or nitrogen) will shift more dramatically, allowing you to resolve overlap and make spatial assignments.[17] Plot the induced shift (Δδ) vs. the [LSR]/[Substrate] ratio to monitor the changes.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • NMR Service. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • Pharma Focus America. (2025, April 25). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • NMR Services. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • ACS Publications. (2020, June 8). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Retrieved from [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • MMCE 2022. (n.d.). ADVANCED NMR APPROACHES FOR DRUG DISCOVERY. Retrieved from [Link]

  • University of Michigan. (n.d.). Variable temperature NMR.
  • ACS Publications. (2020, April 27). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Retrieved from [Link]

  • Creative Biostructure. (2025, March 24). NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2019, April 22). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]

  • NPTEL. (n.d.). 2D NMR. Retrieved from [Link]

  • News-Medical.Net. (2024, August 21). Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring. Retrieved from [Link]

  • PubMed. (2020, May 8). Boosting resolution in NMR spectroscopy by chemical shift upscaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving the chemical shift dispersion of multidimensional NMR spectra of intrinsically disordered proteins | Request PDF. Retrieved from [Link]

  • SpringerLink. (n.d.). NMR Relaxation Dispersion Methods for the Structural and Dynamic Analysis of Quickly Interconverting, Low-Populated Conformational Substates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Simultaneous enhancement of chemical shift dispersion and diffusion resolution in mixture analysis by diffusion-ordered NMR spectroscopy. Retrieved from [Link]

  • PubMed. (2013, March 15). Improving the chemical shift dispersion of multidimensional NMR spectra of intrinsically disordered proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa -. Retrieved from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • ScienceDirect. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]

  • University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). High-resolution 17O solid-state NMR as a unique probe for investigating oxalate binding modes in materials: The case study. Retrieved from [Link]

  • ScienceDirect. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid with 1,5-diaryl-1,4-pentadien-3-ones. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

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Reference Data & Comparative Studies

Comparative

Mass Spectrometry Fragmentation Profiling: 3-Oxa-9-azaspiro[5.5]undecane Oxalate vs. Alternative Scaffolds

The pharmaceutical industry's strategic shift from flat, aromatic rings to three-dimensional, sp3 -rich spirocycles has fundamentally improved the physicochemical properties of modern drug candidates [1]. Among these, 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

The pharmaceutical industry's strategic shift from flat, aromatic rings to three-dimensional, sp3 -rich spirocycles has fundamentally improved the physicochemical properties of modern drug candidates [1]. Among these, 3-Oxa-9-azaspiro[5.5]undecane has emerged as a premium scaffold. Often utilized to replace metabolically vulnerable morpholine or piperazine rings, this rigidified spirocycle offers superior metabolic stability and precise 3D vector projection for structure-based drug design[2].

However, integrating this scaffold into drug discovery pipelines requires rigorous analytical characterization. Because it is frequently supplied as an oxalate salt to improve handling and crystallinity, analytical scientists must navigate counter-ion effects during mass spectrometry (MS). This guide provides an in-depth comparative analysis of the ESI-MS/MS fragmentation pattern of 3-Oxa-9-azaspiro[5.5]undecane oxalate against alternative scaffolds, detailing the causality behind experimental choices and providing a self-validating analytical protocol.

The Causality of Experimental Design in ESI-MS/MS

Analyzing spirocyclic oxalate salts presents unique analytical challenges that dictate specific experimental parameters.

  • Counter-Ion Management (Why HILIC over C18?): Oxalic acid ( C2​H2​O4​ ) dissociates in solution. In positive Electrospray Ionization (ESI+), the basic piperidine nitrogen of the spirocycle readily accepts a proton ( [M+H]+ ). However, early-eluting oxalic acid causes severe ion suppression in the ESI source. Standard reversed-phase (C18) columns fail to retain highly polar spirocycles, causing them to co-elute with the oxalate solvent front. Hydrophilic Interaction Liquid Chromatography (HILIC) is deliberately chosen to strongly retain the basic amine while allowing the acidic oxalate to elute separately, preserving ionization efficiency.

  • Collision Energy (CE) Stepping: The sp3

    sp3 spiro-carbon linkage is highly rigid [3]. Low collision energies (10–15 eV) typically yield only the intact precursor ion. Stepping the collision energy across a gradient (15 eV, 25 eV, 35 eV) is mandatory to capture both low-energy neutral losses (e.g., −H2​O ) and high-energy deep core-cleavage events (spiro ring opening).

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in structural annotation, the following step-by-step methodology functions as a self-validating system, preventing false positives from carryover or isobaric interference.

Step 1: Sample Preparation & Desalting

  • Dissolve 1.0 mg of 3-Oxa-9-azaspiro[5.5]undecane oxalate in 1 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Validation Check: The formic acid ensures complete protonation of the piperidine nitrogen, overriding the oxalate's buffering capacity and standardizing the analyte for positive ion mode.

Step 2: Chromatographic Separation

  • Equip the LC system with a Waters Acquity UPLC BEH Amide (HILIC) column (1.7 µm, 2.1 x 100 mm).

  • Run a gradient mobile phase of 10 mM Ammonium Formate in Water (A) and Acetonitrile (B), starting at 95% B and ramping to 50% B over 5 minutes.

  • Validation Check (Blank Subtraction): Execute a pure solvent blank injection immediately prior to the sample. The baseline at the target retention time must show <1% of the anticipated peak area to rule out system carryover.

Step 3: MS/MS Acquisition (Positive ESI)

  • Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C.

  • Isolate the precursor mass ( m/z 156.14) using the quadrupole.

  • Apply Nitrogen collision gas with CE stepping at 15, 25, and 35 eV.

Step 4: Data Validation Loop

  • Isotopic Fidelity Check: Before assigning MS/MS fragments, verify the precursor ion's isotopic envelope. The M+1 peak ( m/z 157.14) must exhibit an intensity of approximately 9.9% relative to the M peak ( m/z 156.14), validating the presence of exactly 9 carbon atoms ( C9​H17​NO ).

G A Sample Prep: Oxalate Desalting B Chromatographic Separation (HILIC Column) A->B C ESI-MS/MS Analysis (Positive Ion Mode) B->C D Data Acquisition (Precursor m/z 156.14) C->D E Validation: Isotope Pattern Match D->E F Validation: Fragment Annotation D->F E->F Cross-check

Self-validating LC-MS/MS workflow for spirocyclic scaffold analysis.

Comparative Fragmentation Analysis

When subjected to Collision-Induced Dissociation (CID), 3-Oxa-9-azaspiro[5.5]undecane exhibits fragmentation pathways characteristic of both its tetrahydropyran (3-oxa) and piperidine (9-aza) rings. Table 1 objectively compares its MS performance and structural metrics against alternative scaffolds.

Table 1: Quantitative MS/MS Comparison of Scaffolds
ScaffoldFormula (Free Base)Precursor [M+H]+ Primary Fragments ( m/z )Key Fragmentation MechanismStructural Rigidity
3-Oxa-9-azaspiro[5.5]undecane C9​H17​NO 156.14138.13, 126.13, 113.08Tetrahydropyran / Piperidine cleavageHigh (Spiro sp3 core)
2-Oxa-6-azaspiro[3.3]heptane C5​H9​NO 100.0870.06, 55.04Oxetane ring opening ( −CH2​O )Moderate (High ring strain)
Morpholine C4​H9​NO 88.0870.07, 58.05Loss of H2​O , Loss of CH2​O Low (Flexible ring)
Mechanistic Breakdown
  • Tetrahydropyran Cleavage: The oxygen-containing ring is prone to the neutral loss of water ( −18 Da), yielding a prominent fragment at m/z 138.13. Higher collision energies force the expulsion of formaldehyde ( −30 Da), resulting in m/z 126.13.

  • Piperidine Cleavage: The nitrogen-containing ring typically undergoes alpha-cleavage followed by the loss of an ethylenimine-like fragment ( C2​H5​N , −43 Da), generating an ion at m/z 113.08.

Pathway M [M+H]+ m/z 156.14 F1 - H2O m/z 138.13 M->F1 Tetrahydropyran Cleavage F2 - CH2O m/z 126.13 M->F2 Oxa-Ring Opening F3 - C2H5N m/z 113.08 M->F3 Piperidine Cleavage

Primary CID fragmentation pathways for 3-Oxa-9-azaspiro[5.5]undecane.

Performance Verdict

Compared to the smaller 2-Oxa-6-azaspiro[3.3]heptane, which fragments easily due to the high ring strain of its oxetane and azetidine components, 3-Oxa-9-azaspiro[5.5]undecane requires significantly higher collision energy to induce spiro-cleavage. This MS stability directly correlates with its in vivo metabolic robustness, making it a superior alternative to flexible morpholine derivatives in late-stage drug development.

References

  • Title: The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Source: Organic Letters URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

Safety & Regulatory Compliance

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